molecular formula C14H11I2NO2S2 B15040709 (5E)-5-(3,5-diiodo-2-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,5-diiodo-2-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040709
M. Wt: 543.2 g/mol
InChI Key: MWTVCUIUBOSGKE-IZZDOVSWSA-N
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Description

(5E)-5-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes iodine, methoxy, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 3,5-diiodo-2-methoxybenzaldehyde and 3-(prop-2-en-1-yl)-2-thioxothiazolidin-4-one. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinones with altered substituents.

Scientific Research Applications

(5E)-5-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.

    Dichloroaniline: An aniline derivative with chlorine substituents.

Uniqueness

(5E)-5-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of iodine and thiazolidinone groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H11I2NO2S2

Molecular Weight

543.2 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11I2NO2S2/c1-3-4-17-13(18)11(21-14(17)20)6-8-5-9(15)7-10(16)12(8)19-2/h3,5-7H,1,4H2,2H3/b11-6+

InChI Key

MWTVCUIUBOSGKE-IZZDOVSWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=C/2\C(=O)N(C(=S)S2)CC=C

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=C2C(=O)N(C(=S)S2)CC=C

Origin of Product

United States

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